1-Phenylpyrazole-3-sulfonyl fluoride
Description
Properties
IUPAC Name |
1-phenylpyrazole-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2S/c10-15(13,14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMHVOYJXJFQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpyrazole-3-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 1-phenylpyrazole with sulfonyl fluoride reagents under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .
Industrial Production Methods: Industrial production of 1-phenylpyrazole-3-sulfonyl fluoride often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpyrazole-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Transition metal catalysts, such as palladium or copper, may be employed to facilitate certain reactions.
Major Products:
Sulfonamides: Formed through the reaction with amines.
Sulfonates: Formed through the reaction with alcohols or thiols.
Scientific Research Applications
1-Phenylpyrazole-3-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenylpyrazole-3-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl fluoride group, which readily reacts with nucleophilic sites on enzymes or other biological targets . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-phenylpyrazole-3-sulfonyl fluoride with structurally related sulfonyl pyrazole derivatives:
Key Differences and Implications
Functional Group Reactivity :
- Sulfonyl Fluoride (Target Compound) : Exhibits moderate electrophilicity, making it suitable for selective covalent bonding in aqueous environments. Its stability allows prolonged activity in biological assays compared to sulfonyl chlorides .
- Sulfonyl Chlorides () : More reactive but less stable than fluorides. Often used as intermediates in organic synthesis (e.g., nucleophilic substitutions) .
Methyl and difluoromethyl groups () reduce steric hindrance, favoring reactions at the sulfonyl group .
Applications :
- Herbicidal Activity () : The sulfonyl group in 1-sulfonyl-3-phenylpyrazole likely disrupts plant enzymatic processes, a mechanism common in sulfonylurea herbicides .
- Chemical Synthesis () : Sulfonyl chlorides serve as precursors for sulfonamides or sulfonate esters. The difluoromethyl group in ’s compound may enhance metabolic stability in agrochemicals .
Stability and Reactivity Trends
- Hydrolytic Stability : Sulfonyl fluorides resist hydrolysis better than chlorides, making them preferable for applications requiring aqueous compatibility.
- Electrophilicity : Sulfonyl chlorides react faster with nucleophiles (e.g., amines, thiols), but their instability limits shelf life .
Research Findings and Data
- Herbicidal Efficacy: 1-Sulfonyl-3-phenylpyrazole () demonstrated broad-spectrum weed control in trials, with an EC₅₀ of 0.2–1.5 μM against monocotyledonous species .
- Synthetic Utility : 1-Methyl-1H-pyrazole-3-sulfonyl chloride () achieved >85% yield in sulfonamide coupling reactions under mild conditions .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-Phenylpyrazole-3-sulfonyl fluoride with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by sulfonylation. Critical parameters include:
- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride intermediate) .
- Solvent selection : Polar aprotic solvents like dichloromethane or tetrahydrofuran enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from ethanol/water) ensures high purity (>95%) .
- Analytical Validation : Confirm structure via H/C NMR (e.g., sulfonyl fluoride peak at ~140 ppm in F NMR) and mass spectrometry (expected [M+H] for CHFNOS: 259.01) .
Q. How should researchers characterize the stability of 1-Phenylpyrazole-3-sulfonyl fluoride under varying storage conditions?
- Methodological Answer :
- Storage Conditions : Store at –20°C in anhydrous, inert environments (argon atmosphere) to prevent hydrolysis .
- Stability Testing : Monitor degradation via HPLC over 30 days at 4°C, 25°C, and 40°C. Hydrolysis products (e.g., sulfonic acid) can be identified by shifts in IR spectra (loss of S–F stretch at ~800 cm) .
- Moisture Sensitivity : Use Karl Fischer titration to ensure solvent dryness (<50 ppm HO) during synthesis and storage .
Advanced Research Questions
Q. How can contradictory spectroscopic data be resolved when analyzing derivatives of 1-Phenylpyrazole-3-sulfonyl fluoride?
- Methodological Answer :
- Cross-Validation : Compare NMR (e.g., F for sulfonyl fluoride), X-ray crystallography (for solid-state conformation), and HRMS to confirm molecular identity .
- Dynamic Effects : Use variable-temperature NMR to detect conformational changes (e.g., rotameric splitting in H spectra) .
- Case Study : In a 2023 study, conflicting H NMR signals for a pyrazole derivative were resolved by DFT calculations, attributing discrepancies to solvent polarity effects .
Q. What strategies improve the selectivity of 1-Phenylpyrazole-3-sulfonyl fluoride in nucleophilic substitutions?
- Methodological Answer :
- Activation : Use fluoride scavengers (e.g., KF) to suppress competing hydrolysis and enhance reactivity toward amines or thiols .
- Solvent Optimization : Non-polar solvents (toluene) favor SN2 mechanisms, while DMF promotes sulfonamide formation with amines .
- Steric Effects : Introduce electron-withdrawing groups (e.g., –CF) on the phenyl ring to increase electrophilicity at the sulfur center .
Q. What advanced techniques are used to study the reactivity of 1-Phenylpyrazole-3-sulfonyl fluoride in complex biological systems?
- Methodological Answer :
- Click Chemistry : Utilize strain-promoted azide-alkyne cycloaddition (SPAAC) to label biomolecules, monitored via fluorescence spectroscopy .
- Kinetic Profiling : Measure second-order rate constants () with thiols using stopped-flow UV-Vis (e.g., Ms for glutathione) .
- Proteomic Mapping : Combine with SILAC (stable isotope labeling) to identify sulfonylated proteins in cellular lysates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
